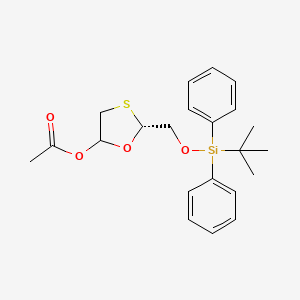
(2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the oxathiolane ring through a cyclization reaction. The final step involves acetylation to introduce the acetate group. Reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into a different oxidation state.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a deprotected alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be used to build larger, more intricate compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor to drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate shares similarities with other silyl-protected oxathiolane derivatives.
- Compounds like (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-dioxolan-5-yl acetate and (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-thiazolan-5-yl acetate are structurally related and can undergo similar chemical reactions.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and selectivity in chemical transformations. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C22H28O4SSi |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
[(2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl] acetate |
InChI |
InChI=1S/C22H28O4SSi/c1-17(23)25-20-16-27-21(26-20)15-24-28(22(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20-21H,15-16H2,1-4H3/t20?,21-/m1/s1 |
Clave InChI |
DAQRHEIFQFYAOZ-BPGUCPLFSA-N |
SMILES isomérico |
CC(=O)OC1CS[C@@H](O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES canónico |
CC(=O)OC1CSC(O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


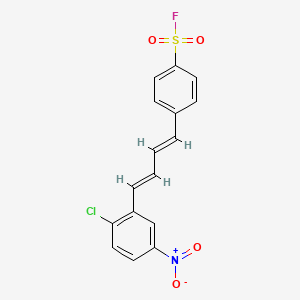

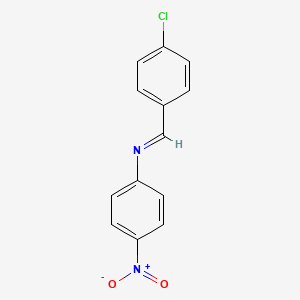
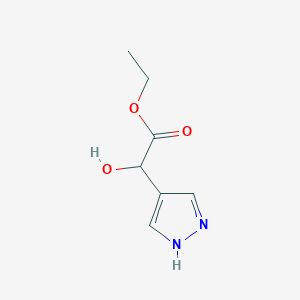
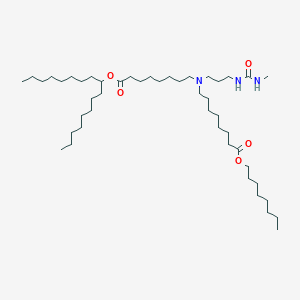
![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
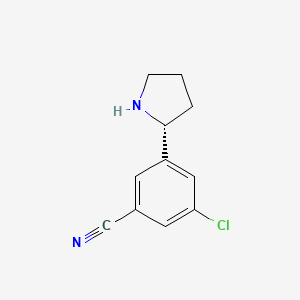

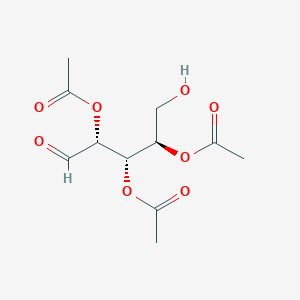
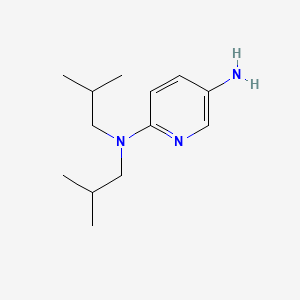

![6-(4-Chlorobenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280668.png)
![Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15280672.png)

